molecular formula C9H7F3O2 B1304757 Ethyl 2,4,5-trifluorobenzoate CAS No. 351354-41-1

Ethyl 2,4,5-trifluorobenzoate

Cat. No. B1304757
M. Wt: 204.15 g/mol
InChI Key: YCDADJUAUJPWHD-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trifluorobenzoate is a chemical compound that is of significant interest in the field of organic chemistry due to its trifluoromethyl group, which is a common moiety in pharmaceuticals and materials science. Although the provided papers do not directly discuss ethyl 2,4,5-trifluorobenzoate, they do provide insights into related compounds and methodologies that can be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds is well-documented. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a variety of trifluoromethyl heterocycles, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . This suggests that similar methodologies could potentially be adapted for the synthesis of ethyl 2,4,5-trifluorobenzoate. Additionally, the synthesis of 2,4,5-trifluorobenzoic acid through a continuous microflow process involving Grignard exchange and carboxylation reactions indicates the feasibility of synthesizing related trifluorobenzoate esters in a streamlined and efficient manner .

Molecular Structure Analysis

While the molecular structure of ethyl 2,4,5-trifluorobenzoate is not directly analyzed in the provided papers, the crystal structure of ethyl 3,5-dinitrobenzoate is reported, which could offer some parallels in terms of molecular geometry and electronic distribution . The reported monoclinic crystal system and the orientation of substituent groups around the aromatic ring could provide a reference point for predicting the structure of ethyl 2,4,5-trifluorobenzoate.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 2,4,5-trifluorobenzoate, but they do mention the use of boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl esters of p-aminobenzoic acid . This catalyst could potentially be used in reactions involving ethyl 2,4,5-trifluorobenzoate, given the structural similarities between the compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Environmental Impact of Chemical Compounds

  • Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : A study highlights the presence and impact of parabens, chemical preservatives similar in some respects to the use of Ethyl 2,4,5-trifluorobenzoate, in water systems. Despite effective wastewater treatments, parabens persist in effluents and sediments due to continuous environmental introduction, underscoring the importance of understanding the environmental behavior of synthetic chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical and Synthetic Applications

  • Facile Synthesis and Antioxidant Evaluation : Research on the synthesis of isoxazolone derivatives, which may utilize catalysts or intermediates related to Ethyl 2,4,5-trifluorobenzoate, demonstrates the ongoing development of chemical synthesis methods for producing compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Environmental and Health Safety

  • Scaling-Up Ionic Liquid-Based Technologies : Discusses the environmental impact and toxicity concerns associated with ionic liquids, a category of solvents that, like Ethyl 2,4,5-trifluorobenzoate, are used in various industrial and scientific applications. The review emphasizes the importance of understanding the toxicological profiles of chemicals before their industrial scale-up (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Potential for Misinterpretation and Misuse

  • Hair Ethyl Glucuronide Levels as a Marker for Alcohol Use and Abuse : This review addresses the quantification of ethyl glucuronide in hair as a biomarker for alcohol consumption. While not directly related to Ethyl 2,4,5-trifluorobenzoate, it highlights the complexities of interpreting chemical markers in biological matrices and the influence of various pathologies on these interpretations (Crunelle et al., 2014).

Safety And Hazards

Ethyl 2,4,5-trifluorobenzoate is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2,4,5-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDADJUAUJPWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379015
Record name Ethyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,5-trifluorobenzoate

CAS RN

351354-41-1
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351354-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,5-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4,5-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4,5-trifluorobenzoic acid (10.85 g, 61.6 mmol) in dichloromethane (100 mL) is added oxalyl chloride (13.5 mL, 154 mmol) and N,N-dimethylformamide (1 drop). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (100 mL), and to this solution is added ethanol (18 mL, 310 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound as an oil (12.23 g). 1H NMR(CDCl3): δ 7.85–7.73 (m, 1H), 7.06–6.94 (m, 1H), 4.38 (q, 2H), 1.38 (t, 3H).
Quantity
10.85 g
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reactant
Reaction Step One
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13.5 mL
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reactant
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100 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

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